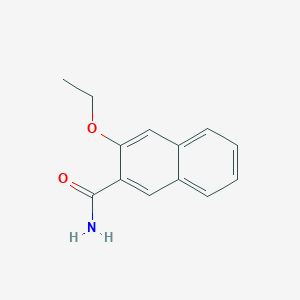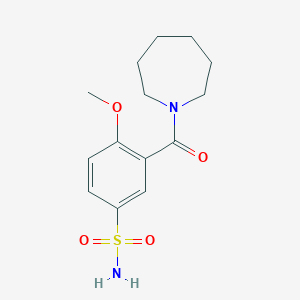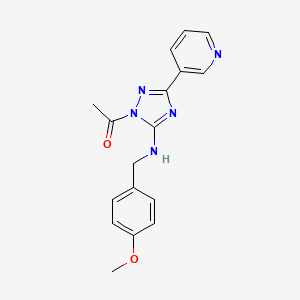
1-methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone
Overview
Description
1-Methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone, also known as MPTQ, is a quinoxaline derivative that has been studied extensively for its potential therapeutic applications. MPTQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of 1-methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone is not fully understood, but research has suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, this compound may induce DNA damage and activate cell signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone in lab experiments is its potent cytotoxic effects on cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of this compound is its relatively complex synthesis process, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are many potential future directions for research on 1-methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone, including further studies of its mechanisms of action, as well as its potential therapeutic applications in the treatment of cancer and other diseases. In addition, research could focus on developing more efficient synthesis methods for this compound, as well as exploring the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising candidate for further research and development due to its potent cytotoxic effects on cancer cells and its potential therapeutic applications in the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Scientific Research Applications
1-methyl-3-(methylthio)-7-(4-morpholinylsulfonyl)-2(1H)-quinoxalinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study.
properties
IUPAC Name |
1-methyl-3-methylsulfanyl-7-morpholin-4-ylsulfonylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-16-12-9-10(23(19,20)17-5-7-21-8-6-17)3-4-11(12)15-13(22-2)14(16)18/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZIBCWNNIHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N=C(C1=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B4425018.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425025.png)
![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4425033.png)

![1,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,10~.0~4,9~]pentadeca-2,4,6,8-tetraen-11-one](/img/structure/B4425057.png)

![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)
![5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4425087.png)


![4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)